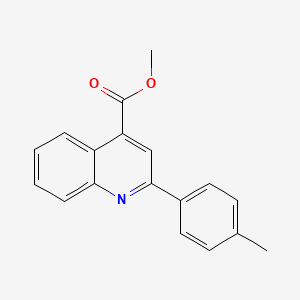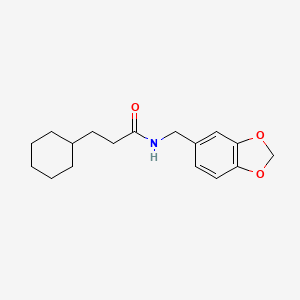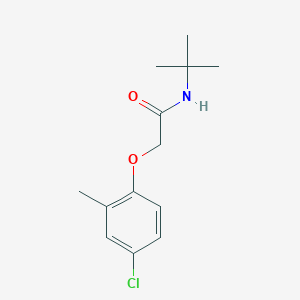![molecular formula C17H16ClN3O3 B5809259 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as NPC 15669, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been extensively studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas where 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been studied include cancer, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is not fully understood. However, it has been suggested that 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 may act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play important roles in a range of cellular processes, including gene expression, cell survival, and inflammation.
Biochemical and Physiological Effects
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been shown to inhibit the growth of cancer cells and induce cell death. In addition, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to have anti-inflammatory effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 for lab experiments is that it is a highly specific inhibitor of certain enzymes, including HDACs and PDEs. This specificity allows researchers to study the effects of inhibiting these enzymes in a range of cellular processes. However, one limitation of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is that it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669. One area of interest is the development of new analogs of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 with improved potency and selectivity. Another area of interest is the investigation of the role of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in the regulation of gene expression and epigenetic modifications. Finally, the potential therapeutic applications of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in a range of diseases and conditions should be further explored.
Méthodes De Synthèse
The synthesis of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent. The resulting product is then purified using column chromatography to yield 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in high purity.
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-7-12(21(23)24)11-13(14)17(22)19-15-5-1-2-6-16(15)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKNYVQDNGKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)
![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)

![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)
